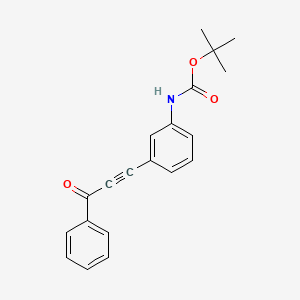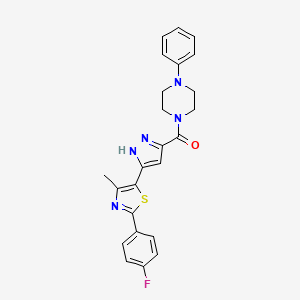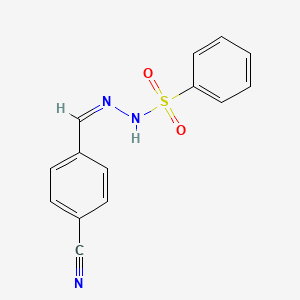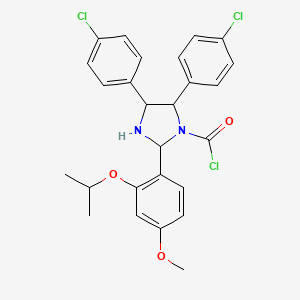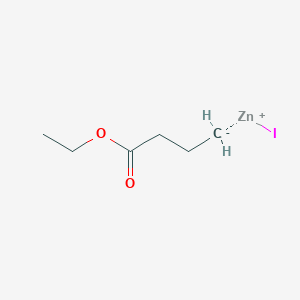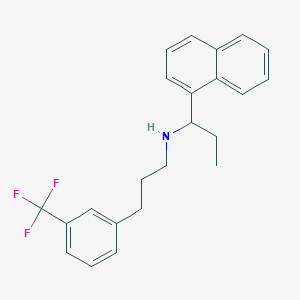
1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine is a complex organic compound that features a naphthalene ring and a trifluoromethylphenyl group
Méthodes De Préparation
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethylphenyl group through a series of substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)propan-1-amine: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
N-(3-(3-(Trifluoromethyl)phenyl)propyl)propan-1-amine: Lacks the naphthalene ring, affecting its structural and functional characteristics.
Propriétés
Formule moléculaire |
C23H24F3N |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine |
InChI |
InChI=1S/C23H24F3N/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3 |
Clé InChI |
BPZJAIVMCBNBHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


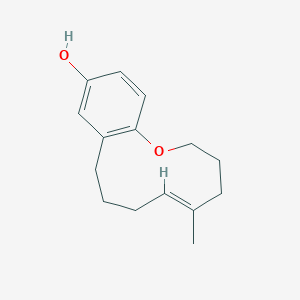

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

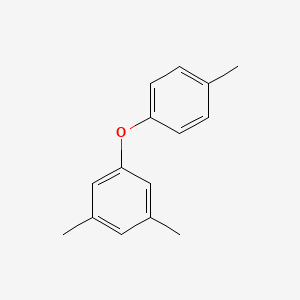
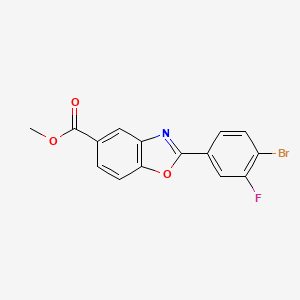
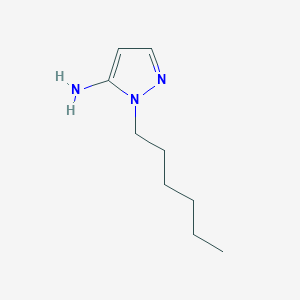
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
